Superior Enantioselective Precursor for Potent Dual NK1/NK2 Antagonism
Using BOC-D-3,4-dichlorophenylalanine as a chiral precursor yields the (R,R)-isomer of a dual NK1/NK2 antagonist (compound 1) with potent, balanced affinity for both cloned human NK1 (pKi = 8.38) and NK2 (pKi = 8.02) receptors. In stark contrast, the other three diastereoisomers, synthesized via alternative chiral routes, exhibit significantly lower or no significant binding affinity [1]. This demonstrates that the specific (R)-enantiomer of 3,4-dichlorophenylalanine is essential for accessing this therapeutically valuable balanced antagonism.
| Evidence Dimension | Receptor Binding Affinity (pKi) and Diastereoselectivity |
|---|---|
| Target Compound Data | Compound 1 (derived from target): pKi = 8.38 (NK1), 8.02 (NK2) [1] |
| Comparator Or Baseline | Other three diastereoisomers of compound 1: 'only the R,R-isomer (1) exhibits potent and balanced affinity' [1] |
| Quantified Difference | Only the R,R-isomer (derived from target) is a potent and balanced dual antagonist; the other three isomers are not. [1] |
| Conditions | Cloned human NK1 and NK2 receptor binding assays. [1] |
Why This Matters
This evidence directly proves the compound's necessity for synthesizing a specific, highly potent dual antagonist, a profile unattainable with the wrong stereoisomer building block.
- [1] Gerspacher M, Lewis C, Ball HA, Howes C, Subramanian N, Ryffel K, Fozard JR. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist. J Med Chem. 2003;46(16):3508-3513. View Source
